molecular formula C12H2Br8O B1252006 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether CAS No. 117964-21-3

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether

Cat. No.: B1252006
CAS No.: 117964-21-3
M. Wt: 801.4 g/mol
InChI Key: AAFUUKPTSPVXJH-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. It is primarily used to enhance the fire resistance of various materials, including plastics, textiles, and electronic equipment. This compound is known for its high thermal stability and effectiveness in reducing the flammability of treated materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out by adding bromine to diphenyl ether in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .

Industrial Production Methods: In industrial settings, the production of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether follows a similar bromination process but on a larger scale. The process involves continuous feeding of diphenyl ether and bromine into a reactor, where the reaction is catalyzed and controlled to ensure consistent product quality. The final product is then purified and isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether has several scientific research applications:

Mechanism of Action

The primary mechanism by which 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions occurring in the flame, thereby reducing the rate of combustion and preventing the spread of fire. Additionally, the compound forms a protective char layer on the material’s surface, further enhancing its fire resistance .

Comparison with Similar Compounds

Uniqueness: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between thermal stability and flame-retardant efficiency. Compared to its higher and lower brominated counterparts, it offers an optimal combination of properties for various industrial applications .

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUUKPTSPVXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074775
Record name 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117964-21-3
Record name 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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